2-Fluoro-5-hydroxy-N-methoxybenzamide
Description
2-Fluoro-5-hydroxy-N-methoxybenzamide (CAS 1881291-67-3) is a benzamide derivative with the molecular formula C₈H₈FNO₃ and a molar mass of 185.15 g/mol . Key properties include:
- Density: 1.334 ± 0.06 g/cm³ (predicted)
- pKa: 9.18 ± 0.18 (predicted), indicating moderate solubility in aqueous environments at physiological pH .
- Purity: Commercially available at 95% purity, with applications in pharmaceutical and agrochemical research .
The compound features a fluorine atom at the 2-position, a hydroxyl group at the 5-position, and an N-methoxy substituent. These groups influence its electronic, steric, and solubility properties, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-fluoro-5-hydroxy-N-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-10-8(12)6-4-5(11)2-3-7(6)9/h2-4,11H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCOISMMIFBEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=C(C=CC(=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-hydroxy-N-methoxybenzamide typically involves the reaction of 2-fluoro-5-hydroxybenzoic acid with methoxyamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of 2-Fluoro-5-hydroxy-N-methoxybenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxy-N-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products Formed
Scientific Research Applications
2-Fluoro-5-hydroxy-N-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxy-N-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The fluorine atom in 2-Fluoro-5-hydroxy-N-methoxybenzamide is electron-withdrawing, enhancing the acidity of the adjacent hydroxyl group (pKa ~9.18). This contrasts with analogs bearing methoxy or chloro substituents:
Key Insight : Fluorine’s small size and electronegativity optimize binding in enzyme active sites, while bulkier substituents (e.g., Br, Cl) may improve membrane permeability but reduce solubility .
Pharmacological and Agrochemical Potential
- Fungicidal Activity : Benzimidazole derivatives (e.g., 2-Mercapto-5-methoxy-1H-benzimidazole) exhibit activity against Fusarium and Rhizoctonia .
- Herbicidal Use : Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) are commercial herbicides, suggesting benzamides’ agrochemical relevance .
The hydroxyl group in 2-Fluoro-5-hydroxy-N-methoxybenzamide may enable hydrogen bonding with biological targets, whereas chloro analogs (e.g., CAS 84478-41-1) could enhance non-polar interactions .
Physicochemical Properties and Stability
- Solubility : The hydroxyl group improves aqueous solubility compared to methoxy or chloro analogs, which are more lipophilic .
- Stability : The hydroxyl group may render the compound prone to oxidation, necessitating stabilizers in formulations. Methoxy-substituted analogs (e.g., CAS 349088-26-2) are likely more stable under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
